molecular formula C13H8ClIN2O3 B5262090 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide CAS No. 5265-22-5

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide

Cat. No.: B5262090
CAS No.: 5265-22-5
M. Wt: 402.57 g/mol
InChI Key: PUFXLMJNPWQMGF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an iodo group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzamide precursor, followed by halogenation reactions to introduce the chloro and iodo groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and chlorine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2-chloro-N-(4-iodophenyl)-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-bromophenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-methylphenyl)-5-nitrobenzamide

Uniqueness

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide is unique due to the presence of the iodo group, which can impart distinct electronic and steric properties compared to other halogenated analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXLMJNPWQMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345296
Record name 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5265-22-5
Record name 2-Chloro-N-(4-iodophenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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